molecular formula C16H28P2 B1601309 Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- CAS No. 919778-41-9

Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-

Cat. No.: B1601309
CAS No.: 919778-41-9
M. Wt: 282.34 g/mol
InChI Key: JFUWTGUCFKJVST-UHFFFAOYSA-N
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Description

Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is a complex organophosphorus compound. It is characterized by the presence of phosphine groups attached to a phenylene backbone, with tert-butyl and methyl substituents. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenylene backbone, which is then functionalized with phosphine groups.

    Reaction Conditions:

    Solvents: Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, which provide a suitable medium for the reactions to occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.

    Coordination: The phosphine groups can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Halogenating Agents: Chlorine (Cl₂), bromine (Br₂)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have diverse applications in catalysis, materials science, and organic synthesis.

Scientific Research Applications

Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] is utilized in various scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.

Comparison with Similar Compounds

Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] can be compared with other similar compounds such as:

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.

    Tris(2,4-di-tert-butylphenyl)phosphine: A bulky phosphine ligand with tert-butyl groups that provide steric protection.

    Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups connected by a methylene bridge.

The uniqueness of Phosphine, 1,1’-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-] lies in its specific structural arrangement, which imparts distinct reactivity and coordination properties compared to other phosphine ligands.

Properties

IUPAC Name

tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWTGUCFKJVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545044
Record name (1,2-Phenylene)bis[tert-butyl(methyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919778-41-9
Record name (1,2-Phenylene)bis[tert-butyl(methyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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